Placental Tissue LC-MS/MS Validation
A validated LC-MS/MS method for quantifying salicylic acid (SA) in human placenta utilized Salicylic acid-d4 (SA-d4) as the internal standard [1]. The assay employed MRM transitions (SA: m/z 136.9 → 92.9; SA-d4: m/z 140.9 → 96.9) to achieve specific and sensitive detection. The method was successfully applied to measure placental SA concentrations in women receiving low-dose aspirin prophylaxis, demonstrating the critical role of the deuterated internal standard in enabling accurate quantification in a highly complex biological tissue matrix [1].
| Evidence Dimension | Method Applicability and Analyte Detection |
|---|---|
| Target Compound Data | Successfully quantified SA in human placenta; MRM transition m/z 140.9 → 96.9 for SA-d4. |
| Comparator Or Baseline | Unlabeled salicylic acid (analyte); MRM transition m/z 136.9 → 92.9. |
| Quantified Difference | SA-d4 enabled specific detection and quantification of SA, differentiating it from background and matrix interferences. |
| Conditions | LC-MS/MS (MRM mode) on extracted human placental tissue samples. |
Why This Matters
This head-to-head comparison in a real-world clinical research application demonstrates that SA-d4 is essential for accurate quantification of SA in complex tissues, whereas unlabeled SA or a non-isotopic standard would be confounded by endogenous analyte and matrix effects.
- [1] Tlaye KG, et al. Determination of residue aspirin and its bioactive metabolites in human placenta: Application to high-risk to preeclampsia women received prophylactic low-dose aspirin. Placenta. 2025. doi: 10.1016/j.placenta.2025.11.004. View Source
